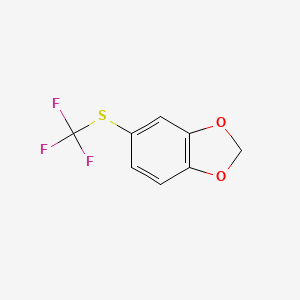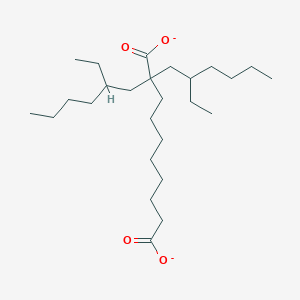
2,2-Bis(2-ethylhexyl)decanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-ethylhexyl) sebacate: It is primarily used in the formation of thin plasticized polyvinyl chloride (PVC) based membranes . This compound is a diester of sebacic acid and 2-ethylhexanol, and it is widely used in various industrial applications due to its excellent plasticizing properties.
准备方法
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) sebacate is synthesized by esterifying 2-ethylhexanol with sebacic acid in the presence of an acid catalyst . The reaction can be carried out under subcritical and near-critical conditions without the addition of external catalysts . The equilibrium conversion is achieved within an hour even at lower temperatures of around 523 K .
Industrial Production Methods: The industrial production of bis(2-ethylhexyl) sebacate involves the esterification of sebacic acid with 2-ethylhexanol using an acid catalyst. The process is optimized to achieve high conversion rates and purity levels, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Bis(2-ethylhexyl) sebacate, being an ester, undergoes several types of chemical reactions:
Hydrolysis: It hydrolyzes under acidic or basic conditions to form sebacic acid and 2-ethylhexanol.
Substitution: Esters can react with acids to liberate heat along with alcohols and acids.
Common Reagents and Conditions:
Acids: Used in hydrolysis and substitution reactions.
Bases: Used in hydrolysis reactions.
Oxidizing Agents: Used in oxidation reactions.
Major Products Formed:
Sebacic Acid: Formed during hydrolysis.
2-Ethylhexanol: Formed during hydrolysis.
科学研究应用
Bis(2-ethylhexyl) sebacate has a wide range of applications in scientific research:
作用机制
The mechanism by which bis(2-ethylhexyl) sebacate exerts its effects is primarily through its plasticizing properties. It interacts with cationic compounds due to its two ester groups, which enhance the flexibility and durability of PVC-based membranes . In ion-selective sensors, it optimizes the combination of ion-exchangers and plasticizers to improve sensor responsiveness and durability .
相似化合物的比较
- Bis(2-ethylhexyl) adipate
- Diisodecyl adipate
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Dioctyl sebacate
Comparison: Bis(2-ethylhexyl) sebacate is unique due to its excellent plasticizing properties and its ability to form thin, flexible membranes. Compared to bis(2-ethylhexyl) adipate and diisodecyl adipate, it offers better performance in terms of flexibility and durability . Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, on the other hand, is more specialized for applications requiring high thermal stability .
属性
分子式 |
C26H48O4-2 |
|---|---|
分子量 |
424.7 g/mol |
IUPAC 名称 |
2,2-bis(2-ethylhexyl)decanedioate |
InChI |
InChI=1S/C26H50O4/c1-5-9-16-22(7-3)20-26(25(29)30,21-23(8-4)17-10-6-2)19-15-13-11-12-14-18-24(27)28/h22-23H,5-21H2,1-4H3,(H,27,28)(H,29,30)/p-2 |
InChI 键 |
BJZNEZSUNWJHQQ-UHFFFAOYSA-L |
规范 SMILES |
CCCCC(CC)CC(CCCCCCCC(=O)[O-])(CC(CC)CCCC)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


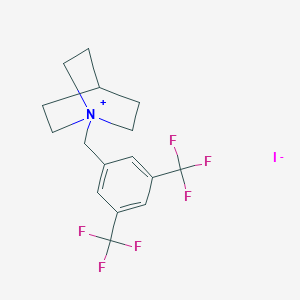

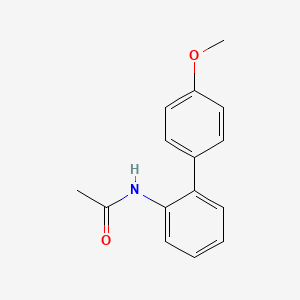
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)
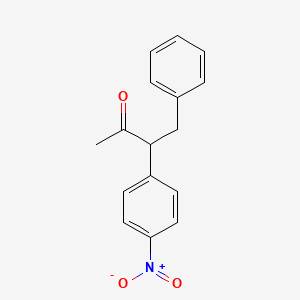

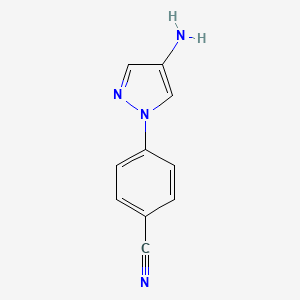
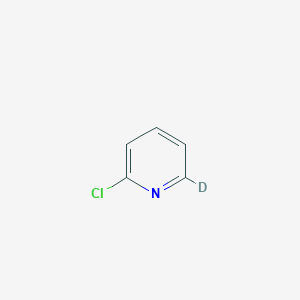
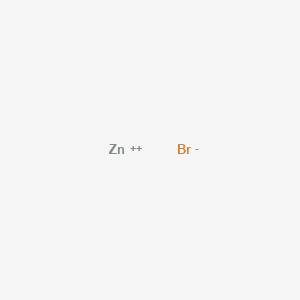
![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14119108.png)
![(5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol](/img/structure/B14119113.png)
